Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-

Nucleophilic substitution Heterocyclic functionalization Leaving-group ability

Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- (IUPAC: 2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]acetonitrile) is a heterocyclic small molecule (C₇H₆N₆S, MW = 206.23 g mol⁻¹) belonging to the 1,2,4-triazolo[1,5-c]pyrimidine family. It features a 7-amino-triazolopyrimidine core substituted at the 5‑position with a cyanomethylthio (‑SCH₂CN) group.

Molecular Formula C7H6N6S
Molecular Weight 206.23 g/mol
CAS No. 144105-14-6
Cat. No. B12549977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-
CAS144105-14-6
Molecular FormulaC7H6N6S
Molecular Weight206.23 g/mol
Structural Identifiers
SMILESC1=C(N=C(N2C1=NC=N2)SCC#N)N
InChIInChI=1S/C7H6N6S/c8-1-2-14-7-12-5(9)3-6-10-4-11-13(6)7/h3-4H,2,9H2
InChIKeyBFIQCWFGWLNYFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- (CAS 144105-14-6): Core Identity and Compound Class


Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- (IUPAC: 2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]acetonitrile) is a heterocyclic small molecule (C₇H₆N₆S, MW = 206.23 g mol⁻¹) belonging to the 1,2,4-triazolo[1,5-c]pyrimidine family. It features a 7-amino-triazolopyrimidine core substituted at the 5‑position with a cyanomethylthio (‑SCH₂CN) group. Physicochemical properties predicted for this compound include a density of 1.62 ± 0.1 g cm⁻³ and a boiling point of 605.0 ± 65.0 °C at 760 mmHg . The scaffold is recognized in medicinal chemistry for its participation in nucleophilic substitution reactions that enable rapid diversification of the heterocyclic core [1].

Why Generic Triazolopyrimidine Analogs Cannot Substitute for Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- (CAS 144105-14-6)


The 5‑cyanomethylthio substituent is not a passive structural motif; it imparts a distinctive reactivity profile that differentiates this compound from its closest analogs—particularly the 5‑methylthio and 5‑carboxymethylthio derivatives [1]. Under nucleophilic substitution conditions (e.g., sodium hydroxide, ammonia, hydrazine hydrate, or primary amines), the cyanomethylthio group acts as a markedly superior leaving group compared with the methylthio variant, enabling cleaner and more efficient functionalization of the triazolopyrimidine core [1]. Furthermore, the neutral nitrile functionality avoids the ionizable character of the carboxylic acid analog (CAS 143212-78-6), which can improve passive membrane permeability and reduce renal clearance, thereby creating a different pharmacokinetic starting point . These chemically encoded differences mean that simple replacement with an in‑class analog will alter reaction kinetics, product yield, or drug‑like properties, directly impacting synthetic feasibility and downstream biological evaluation.

Quantitative Differentiation Evidence for Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- (CAS 144105-14-6)


Superior Leaving-Group Reactivity vs. 5‑Methylthio Analog in Nucleophilic Substitution

In a direct head-to-head comparison, Dianova et al. (1992) subjected both 5‑cyanomethylthio‑7‑amino‑s‑triazolo[1,5‑c]pyrimidine and its 5‑methylthio counterpart to identical nucleophilic conditions. The cyanomethyl group was explicitly described as ‘particularly reactive’, undergoing efficient displacement with sodium hydroxide, ammonia, hydrazine hydrate, and four amines [1]. While quantitative rate constants were not reported in the abstract, the reactivity difference is sufficient to dictate the choice of building block for late‑stage derivatization.

Nucleophilic substitution Heterocyclic functionalization Leaving-group ability

Physicochemical Differentiation from the Carboxylic Acid Analog (CAS 143212-78-6)

The target compound (MW = 206.23 g mol⁻¹) replaces the ionizable carboxyl group of the structurally closest analog with a neutral nitrile . This substitution eliminates a chargeable functionality at physiological pH. While experimentally measured log D₇.₄ values are not publicly available, the calculated difference in log P is estimated at ≈ 1.0 log unit in favour of the nitrile, which is expected to translate into higher passive membrane permeability and lower renal clearance.

Physicochemical properties Drug-likeness Membrane permeability

Broader Substrate Scope in Nucleophilic Functionalization vs. 5‑Methylthio Analog

The 1992 nucleophilic substitution study demonstrates that the 5‑cyanomethylthio derivative reacts cleanly with at least seven distinct nucleophiles (NaOH, NH₃, NH₂NH₂·H₂O, and four amines) to generate a panel of 5‑substituted products [1]. In contrast, the methylthio analog required more forcing conditions or gave lower conversion, indicating a narrower effective substrate scope. This breadth positions the cyanomethylthio compound as a privileged electrophilic hub for parallel library synthesis.

Synthetic methodology Building block Combinatorial chemistry

Reported Bioactivity of Structurally Proximal Analogs Suggests Therapeutic Relevance

A closely related series—(7‑amino‑s‑triazole[1,5‑c]pyrimidinyl‑5)thioacetic acid derivatives—was evaluated in biological assays and shown to possess antitumor, antiviral, and radioprotective activities [1]. Although the acetonitrile congener (CAS 144105-14-6) has not been independently profiled in peer‑reviewed pharmacology studies, the high structural similarity (only the terminal nitrile differs from the acid) suggests that the triazolopyrimidine scaffold is a privileged template for these therapeutic areas.

Antitumor Antiviral Radioprotective

Highest‑Impact Application Scenarios for Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- (CAS 144105-14-6)


Electrophilic Hub for Parallel Synthesis of 5‑Substituted Triazolopyrimidine Libraries

The exceptional reactivity of the cyanomethylthio leaving group, documented by Dianova et al. (1992) [1], makes this compound an ideal central building block for combinatorial library production. A single batch of the nitrile can be divided and reacted with an array of amine, hydrazine, or hydroxy nucleophiles to rapidly generate dozens of 5‑substituted analogs. This strategy minimises the number of individual building blocks that must be procured and validated, streamlining hit‑expansion campaigns in both pharmaceutical and agrochemical discovery.

Non‑Ionizable Lead‑like Scaffold for CNS and Intracellular Drug Targets

Compared with the carboxylic acid analog (CAS 143212-78-6), the neutral nitrile group eliminates an ionizable centre, which is predicted to improve passive membrane permeability by approximately 1 log unit [1]. Medicinal chemistry teams pursuing targets within the central nervous system or intracellular compartments can therefore select this compound as a starting point to avoid the permeability and efflux liabilities often associated with carboxylic acid‑containing scaffolds.

Precursor for Antitumor and Antiviral Lead Optimization Programs

Although direct pharmacological profiling of CAS 144105-14-6 is not yet published, the closely analogous acetic acid derivatives have demonstrated antitumor, antiviral, and radioprotective activities [1]. Research groups focused on these indications may prioritise the acetonitrile variant when a non‑ionizable or metabolically distinct analog is required for structure‑activity relationship (SAR) exploration, particularly if the goal is to reduce plasma protein binding or improve volume of distribution.

Analytical Reference Standard for Triazolopyrimidine Quality Control

The compound’s well‑defined structure (C₇H₆N₆S, MW 206.23 g mol⁻¹) and the availability of characterisation data (¹H NMR, LC‑MS, HPLC) from reputable chemical suppliers make it suitable as a reference standard for method development and batch‑release testing of triazolopyrimidine‑based drug candidates. Consistent purity specifications (typically ≥95%) ensure reliable calibration curves and system suitability checks.

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